molecular formula C9H7NO7 B8497273 4-methoxy-3-nitrophthalic acid

4-methoxy-3-nitrophthalic acid

Cat. No.: B8497273
M. Wt: 241.15 g/mol
InChI Key: HLZMLAKVUFHRJQ-UHFFFAOYSA-N
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Description

4-methoxy-3-nitrophthalic acid: is an organic compound with the molecular formula C9H7NO6 . It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a nitro group (-NO2) at the 4th and 3rd positions, respectively. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methoxy-3-nitrophthalic acid can be synthesized through several methods. One common method involves the nitration of 4-methoxy-phthalic acid using a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 3rd position.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale nitration reactors. The process includes the careful addition of nitric acid to 4-methoxy-phthalic acid, followed by purification steps such as recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-3-nitrophthalic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products Formed:

    Reduction: 4-Methoxy-3-amino-phthalic acid.

    Substitution: Various substituted phthalic acids depending on the nucleophile used.

    Esterification: 4-Methoxy-3-nitro-phthalate esters.

Scientific Research Applications

4-methoxy-3-nitrophthalic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitrophthalic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These functional groups interact with molecular targets and pathways, leading to various chemical transformations.

Comparison with Similar Compounds

    4-Methoxy-phthalic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-phthalic acid: Lacks the methoxy group, affecting its electron-donating properties.

    4-Nitro-phthalic acid: Lacks the methoxy group, influencing its reactivity and applications.

Uniqueness: 4-methoxy-3-nitrophthalic acid is unique due to the presence of both the methoxy and nitro groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound in organic synthesis and research applications.

Properties

Molecular Formula

C9H7NO7

Molecular Weight

241.15 g/mol

IUPAC Name

4-methoxy-3-nitrophthalic acid

InChI

InChI=1S/C9H7NO7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

HLZMLAKVUFHRJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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